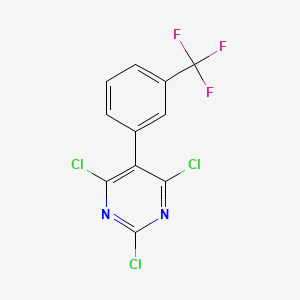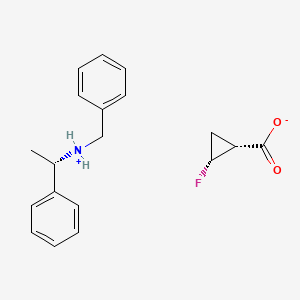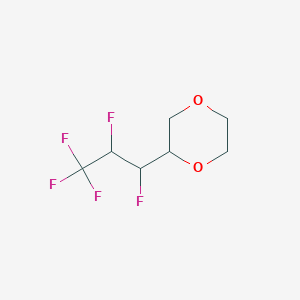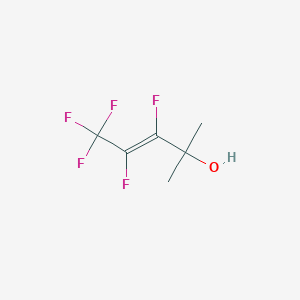![molecular formula C14H7ClF6O2 B6311262 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole CAS No. 155734-26-2](/img/structure/B6311262.png)
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole, also known as 2-CF3-2-TFMN, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
科学研究应用
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments. One of the most promising applications of this compound is in the field of drug development, as it has been found to have anti-inflammatory and anti-tumor properties. Additionally, this compound has been studied for its potential use as an antifungal agent, as well as for its ability to inhibit the growth of certain types of bacteria.
作用机制
The mechanism of action of 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole is not yet fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes involved in the metabolic pathways of cells. It is believed that this compound inhibits the activity of enzymes such as proteases, phosphatases, and kinases, which are involved in the regulation of cellular metabolism. Additionally, this compound has been found to bind to certain receptors in the body, which may explain its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the growth of certain types of bacteria. Additionally, this compound has been found to have an effect on the immune system, as it has been found to modulate the production of cytokines and other immune-related molecules. Finally, this compound has been found to have an effect on the cardiovascular system, as it has been found to reduce blood pressure and improve blood flow.
实验室实验的优点和局限性
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its stability, as it is not easily degraded by light or heat. Additionally, this compound is relatively non-toxic, making it safe to use in lab experiments. However, there are some limitations to using this compound in lab experiments, such as its low solubility in water and its tendency to form complexes with proteins. Additionally, this compound is not very soluble in organic solvents, making it difficult to dissolve and use in lab experiments.
未来方向
There are several potential future directions for research into 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole. One of the main areas of research is the development of new synthesis methods for this compound, as the current synthesis methods are relatively inefficient. Additionally, further research into the mechanism of action of this compound is needed, as the current understanding of its biochemical and physiological effects is limited. Finally, further research into the potential applications of this compound in drug development and other areas of scientific research is needed, as this compound has shown promise in various areas.
合成方法
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole can be synthesized via a simple two-step process. The first step involves the reaction of 1-chloro-2,2,2-trifluoroethyl chloroformate with 2-trifluoromethylnaphthalene-1,3-diol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a trifluoromethylated naphtho[2,3-d]-1,3-dioxole, which is then reacted with 1-chloro-2,2,2-trifluoroethyl chloride in the presence of a Lewis acid such as zinc chloride. This reaction yields the desired product, this compound.
属性
IUPAC Name |
2-(1-chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzo[f][1,3]benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6O2/c15-11(13(16,17)18)12(14(19,20)21)22-9-5-7-3-1-2-4-8(7)6-10(9)23-12/h1-6,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWDXBAICKEHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)OC(O3)(C(C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)






![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)


